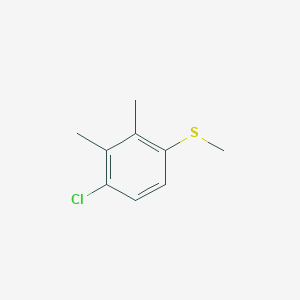

(4-Chloro-2,3-dimethylphenyl)(methyl)sulfane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,3-dimethyl-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClS/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMDSIURAXCMAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Cl)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 2,3 Dimethylphenyl Methyl Sulfane

Retrosynthetic Analysis and Key Disconnections for the (4-Chloro-2,3-dimethylphenyl)(methyl)sulfane Scaffold

Retrosynthetic analysis of this compound identifies the primary disconnection at the aryl C–S bond. This bond cleavage simplifies the target molecule into two key synthons: an electrophilic aryl component and a nucleophilic methylthio source, or vice-versa.

Figure 1: Primary Retrosynthetic Disconnection

Disconnection Approach 1 (Most Common): This involves a nucleophilic methylthio source reacting with an electrophilic aryl precursor.

Aryl Electrophile: 1,4-dichloro-2,3-dimethylbenzene or related derivatives (e.g., triflates, boronic acids). The chlorine atom at the 4-position is the target for substitution.

Sulfur Nucleophile: Methanethiol (B179389) (CH₃SH) or its corresponding salt (e.g., sodium thiomethoxide, NaSCH₃).

Disconnection Approach 2: This less common route involves an electrophilic methylthio source reacting with a nucleophilic aryl precursor.

Aryl Nucleophile: A Grignard reagent or an organolithium species derived from 1-chloro-2,3-dimethylbenzene.

Sulfur Electrophile: Dimethyl disulfide (CH₃SSCH₃) or other reagents that can deliver a "CH₃S⁺" synthon.

The first approach is generally more practical and widely employed due to the relative ease of handling the precursors and the breadth of available catalytic methods that facilitate this type of C-S bond formation.

Classical and Modern Approaches to Aryl Methyl Sulfane Synthesis Relevant to this compound

The formation of the C-S bond in aryl methyl sulfanes can be achieved through several established and contemporary synthetic methods. nih.gov These range from classical nucleophilic aromatic substitution to more versatile transition metal-catalyzed cross-coupling reactions. nih.govnih.gov

Nucleophilic Aromatic Substitution (SₙAr) is a classical method for forming C-S bonds. uky.edu The reaction mechanism involves the addition of a nucleophile (e.g., a thiolate) to an electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. rsc.org

For the synthesis of this compound, this would involve the reaction of a suitable 4-halo-2,3-dimethylbenzene derivative with a methylthiolate source.

General Reaction: Ar-X + RS⁻ → Ar-SR + X⁻

However, the SₙAr reaction is typically efficient only when the aryl halide is "activated" by potent electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group. rsc.org The target precursor, 1,4-dichloro-2,3-dimethylbenzene, lacks strong activation; the methyl groups are electron-donating, and the chloro substituent is only weakly deactivating. Consequently, forcing conditions such as high temperatures and the use of polar, high-boiling solvents (e.g., DMF, NMP) would likely be required, potentially leading to low yields and side reactions. wikipedia.org While SₙAr reactions on electron-deficient heteroarenes proceed more readily, its application to electron-rich or neutral benzene (B151609) derivatives like the one required here is limited. nih.govresearchgate.net

Transition metal catalysis has become the most powerful and versatile strategy for constructing C-S bonds, overcoming many limitations of classical methods. nih.gov These reactions generally tolerate a wider range of functional groups and often proceed under milder conditions. nih.govnobelprize.org

Palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination and its thioether analogue, is a premier method for C-S bond formation. organic-chemistry.orgwikipedia.org This methodology allows for the coupling of aryl halides (including less reactive aryl chlorides) and pseudohalides with thiols. nih.govorganic-chemistry.org

The catalytic cycle typically involves:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

Association/Deprotonation: The thiol (R-SH) coordinates to the palladium center, followed by deprotonation by a base to form a palladium thiolate complex.

Reductive Elimination: The aryl and thiolate ligands couple, forming the aryl sulfide (B99878) (Ar-SR) and regenerating the active Pd(0) catalyst. wuxiapptec.com

For the synthesis of this compound, a typical system would involve a palladium precursor, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing the best results for coupling unreactive aryl chlorides. nih.gov

| Catalyst/Ligand System | Aryl Halide | Thiol | Base | Conditions | Yield (%) | Reference |

| Pd(dba)₂ / DiPPF | Aryl Chlorides | Various Thiols | ⁿBu₃N | Toluene, 110 °C | 71-97 | nih.gov |

| Pd(OAc)₂ / CyPF-tBu | Aryl Bromides/Triflates | Various Thiols | K₃PO₄ | Dioxane, 80-110 °C | 80-99 | organic-chemistry.org |

| Pd(dba)₂ / NiXantPhos | Aryl Bromides | Aryl Benzyl Sulfides | NaN(SiMe₃)₂ | CPME, 100 °C | up to 80 | organic-chemistry.org |

| [Pd(IPr*OMe)(cin)Cl] | Aryl Chlorides | Aryl/Alkyl Thiols | NaOᵗBu | Toluene, 100 °C | 84-98 | organic-chemistry.org |

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for C-S cross-coupling. tcichemicals.com They are particularly effective for activating challenging substrates, such as sterically hindered aryl chlorides and triflates. nih.govchemrxiv.org Given the 2,3-dimethyl substitution pattern on the target molecule's aromatic ring, which imparts steric hindrance, nickel catalysis represents a highly relevant and promising approach. chemrxiv.org

The reactions often employ Ni(0) precatalysts, such as Ni(cod)₂, in combination with various ligands. chemrxiv.org Bidentate phosphine ligands are commonly used, though N-heterocyclic carbenes (NHCs) and nitrogen-based ligands have also proven effective. researchgate.netresearchgate.net These systems can facilitate the coupling of both aryl and alkyl thiols under mild conditions, sometimes even at room temperature. researchgate.netacs.org

| Catalyst/Ligand System | Aryl Electrophile | Thiol | Base | Conditions | Yield (%) | Reference |

| NiCl₂(dppe) | Aryl Bromides/Iodides | Thiophenols | K₂CO₃ | DMF, 150 °C | 70-98 | nih.gov |

| Ni(cod)₂ / DPEphos | o-Substituted Aryl Triflates | Alkyl Thiols | NaOᵗBu | Dioxane, RT | 72-99 | chemrxiv.org |

| Ni(II)-NHC (in situ) | Aryl Halides | Alkyl Thiols | KOᵗBu | Toluene, 110 °C | Good to Excellent | researchgate.net |

| NiBr₂·3H₂O / 4CzIPN (Photoredox) | Aryl Bromides | Alkyl/Aryl Thiols | DBU + HBr | MeCN, Blue Light | up to 94 | uni-regensburg.de |

Copper-promoted C-S bond formation, often referred to as the Ullmann condensation, is one of the oldest cross-coupling methods. wikipedia.org Traditional Ullmann reactions required stoichiometric amounts of copper and harsh conditions (high temperatures, polar solvents). wikipedia.org However, modern advancements have led to the development of catalytic systems that operate under significantly milder conditions, often employing copper(I) salts like CuI and various ligands. acs.orgrsc.org

These reactions are tolerant of a wide range of functional groups and represent a practical method for synthesizing aryl sulfides. nih.gov Ligand-free protocols have also been developed, simplifying the reaction setup. acs.org Copper-catalyzed systems can effectively couple aryl iodides, bromides, and sometimes chlorides with both alkyl and aryl thiols. researchgate.net

| Copper Source | Ligand | Aryl Halide | Thiol | Base | Conditions | Yield (%) | Reference |

| CuI | None | Aryl Iodides | Thiophenols | K₂CO₃ | EtOH/H₂O, 80 °C | 74-95 | acs.orgrsc.org |

| Cu₂O | None | Aryl Iodides/Bromides | Aryl/Alkyl Thiols | Cs₂CO₃ | DMF, 110 °C | 75-98 | organic-chemistry.org |

| Cu/Cu₂O | None | 2-Bromobenzoic acids | Aryl/Alkyl Thiols | K₂CO₃ | 2-Ethoxyethanol, 130 °C | 81-99 | nih.gov |

| CuI | DABCO | Aryl Halides | DMSO (as SMe source) | - | 130 °C | Good to Excellent | researchgate.net |

Sulfenylation and Thioetherification Methodologies

Traditional and modern thioetherification reactions provide robust pathways for the formation of C-S bonds, which are fundamental to the synthesis of this compound. Transition-metal catalysis, particularly with copper and palladium, has been instrumental in developing efficient methods for the methylthiolation of aryl halides.

One prominent strategy involves the copper(I)-mediated cross-coupling of a haloarene with a methylthio source. researchgate.net A convenient and environmentally conscious approach utilizes dimethyl sulfoxide (B87167) (DMSO) as the source of the methylthio (-SMe) group. In a typical reaction, an aryl halide, such as 1-iodo-4-chloro-2,3-dimethylbenzene, would be reacted with DMSO in the presence of a copper(I) iodide (CuI) catalyst and a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net This method is advantageous as it avoids the use of volatile and malodorous thiols.

Another powerful technique is the palladium-catalyzed sulfide transfer reaction, which allows for the synthesis of aryl sulfides from various aryl electrophiles. nih.gov In this approach, a different aryl sulfide can act as the sulfide donor, transferring its sulfur moiety in a process often co-catalyzed or mediated by another metal like nickel. nih.gov Such methods offer broad substrate scope and can be applied to complex molecules. A nickel-catalyzed aryl exchange reaction using 2-pyridyl sulfide as a sulfide donor has also been developed, which notably avoids the use of toxic and odorous thiols. acs.org

The table below summarizes representative conditions for these metal-catalyzed thioetherification reactions, which could be adapted for the synthesis of the target compound.

| Method | Catalyst/Reagent | Sulfur Source | Solvent | Typical Temp. | Key Features |

| Cu-Mediated Cross-Coupling | CuI / DABCO | DMSO | DMSO | 120-140 °C | Avoids use of thiols; DMSO acts as reactant and solvent. researchgate.net |

| Pd-Catalyzed Sulfide Transfer | Pd catalyst / Ni mediator | Aryl Sulfide | Toluene | 120-150 °C | Broad scope for aryl electrophiles. nih.govresearchgate.net |

| Ni-Catalyzed Aryl Exchange | Ni(cod)₂ / dcypt | 2-Pyridyl Sulfide | Toluene | 130 °C | Thiol-free synthesis; good functional group tolerance. acs.org |

Metal-Free and Organocatalytic Routes to Aryl Methyl Sulfides

The development of metal-free and organocatalytic methods for C-S bond formation aligns with the growing demand for more sustainable and cost-effective chemical processes. These approaches circumvent the issues associated with residual metal contamination in the final product and the cost of precious metal catalysts.

A notable metal-free strategy involves the base-promoted cross-coupling of arylhydrazines with disulfides. This oxidant-free reaction proceeds under inert conditions to afford unsymmetrical aryl sulfides in good yields. Another approach is the direct C-H sulfenylation of electron-rich arenes. This can be achieved using N-(alkylthio)succinimides in the presence of an acid like trifluoroacetic acid (TFA), offering high regioselectivity at room temperature.

Furthermore, reactions utilizing DMSO as a methylthio source can also be performed under metal-free conditions. For instance, the para-selective methylthiolation of arylamines has been achieved using DMSO and ammonium (B1175870) iodide (NH₄I) without any metal catalyst. researchgate.net Similarly, sulfite-promoted, one-pot synthesis from aryl disulfides and alkyl halides offers a mild, metal-free, and rapid alternative. organic-chemistry.org This reaction is believed to proceed via a single-electron transfer mechanism, generating sulfite (B76179) radicals that facilitate the cleavage of the disulfide bond. organic-chemistry.org

The following table outlines several metal-free approaches applicable to the synthesis of aryl methyl sulfides.

| Method | Key Reagents | Sulfur Source | Solvent | Key Features |

| Base-Promoted Coupling | Base (e.g., K₂CO₃) | Diaryl/Dimethyl Disulfide | Dioxane | Transition-metal-free; requires inert atmosphere. rsc.org |

| C-H Sulfenylation | Trifluoroacetic Acid (TFA) | N-(Methylthio)succinimide | Dichloromethane | Highly regioselective for electron-rich arenes. |

| Sulfite-Promoted Synthesis | Rongalite / K₂CO₃ | Diaryl Disulfide | DMF | Rapid, room temperature reaction; metal- and strong-base-free. organic-chemistry.org |

| DMSO as Sulfur Source | NH₄I | DMSO | DMSO | Metal-free methylthiolation of specific substrates like arylamines. researchgate.net |

Regioselective Synthesis and Control in Substituted Aryl Methyl Sulfanes

Achieving regioselectivity is a paramount challenge in the synthesis of polysubstituted aromatic compounds like this compound. The substitution pattern on the target molecule requires the introduction of the methylthio group at the C-1 position of a 4-chloro-2,3-dimethylphenyl ring. The starting precursor would likely be 4-chloro-1,2-dimethylbenzene.

The directing effects of the substituents on the aromatic ring govern the position of further substitution. The two methyl groups at C-2 and C-3 are activating and ortho-, para-directing. The chloro group at C-4 is deactivating but is also ortho-, para-directing.

The 2-methyl group directs towards positions 1 and 3.

The 3-methyl group directs towards positions 2 and 4.

The 4-chloro group directs towards positions 3 and 5.

In an electrophilic aromatic substitution (e.g., Friedel-Crafts sulfenylation), the activating methyl groups would strongly favor substitution at the available ortho and para positions. The combined directing effects and steric hindrance must be carefully considered. The position desired for sulfenylation is adjacent to one methyl group and the chloro group. Direct C-H functionalization methods would need to overcome the challenge of differentiating between the electronically similar C-H bonds at positions 5 and 6.

Transition-metal-catalyzed cross-coupling reactions offer a more definitive solution for regiochemical control. By starting with a pre-functionalized arene, such as 1-bromo-4-chloro-2,3-dimethylbenzene (B1524113) or the corresponding triflate, the methylthio group can be installed precisely at the position formerly occupied by the leaving group. This strategy bypasses the inherent regioselectivity issues of direct C-H functionalization on a complex substrate.

Green Chemistry Principles and Sustainable Practices in the Synthesis of this compound and Analogues

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. For the synthesis of this compound, several strategies can be employed to enhance sustainability.

A key green innovation in aryl sulfide synthesis is the use of DMSO as both a solvent and the methylthio source. researchgate.net This approach exhibits high atom economy and avoids the use of methanethiol, which is a toxic, flammable, and highly odorous gas. Similarly, using inorganic and eco-friendly sulfur dioxide sources like sodium metabisulfite (B1197395) for the construction of related sulfones represents a sustainable choice. nih.gov

The move towards metal-free synthetic routes is another cornerstone of green chemistry. By eliminating the need for transition metals like palladium or copper, these methods reduce toxic waste streams and simplify product purification. organic-chemistry.orgrsc.org

Solvent choice is also critical. The development of reactions that can be performed in greener solvents, such as water or recyclable solvents like dimethyl sulfone (DMSN), is highly desirable. rsc.org DMSN, which can be prepared by the oxidation of DMSO, has shown promise as a strong, recyclable, and green solvent for certain coupling reactions. rsc.org

Scale-Up Considerations and Process Optimization for Academic Synthesis

Translating a synthetic procedure from a small-scale academic laboratory setting to a larger, pilot-plant scale presents numerous challenges that must be addressed through careful process optimization.

Process Safety and Reagent Selection: On a larger scale, the toxicity, cost, and handling of reagents become critical. For instance, replacing highly odorous and volatile reagents like methanethiol with more manageable sources like DMSO or dimethyl disulfide is a significant advantage. researchgate.net

Reaction Conditions: Parameters such as temperature, pressure, reaction time, and catalyst loading must be meticulously optimized. Methodologies like Design of Experiments (DoE) can be employed to systematically study the effect of multiple variables on reaction yield and purity, leading to a robust and reproducible process. nih.gov

Purification: Purification by column chromatography, common in academic labs, is often impractical and costly at scale. Therefore, developing a process that yields a product amenable to purification by crystallization or distillation is crucial. This often requires optimizing the final reaction conditions and work-up procedures to minimize impurities.

Heat and Mass Transfer: Exothermic or endothermic reactions that are easily managed in small flasks can pose significant safety and control problems in large reactors. Understanding the reaction thermodynamics and ensuring adequate mixing and heat transfer are essential for safe and efficient scale-up. The use of jacketed reactors that mimic industrial equipment can help identify potential issues early in the development process. uab.cat

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2,3 Dimethylphenyl Methyl Sulfane

Reactions Involving the Methylsulfane Moiety

The methylsulfane moiety, an aryl thioether, is the site of a variety of chemical transformations. The sulfur atom's ability to exist in multiple oxidation states and its capacity to act as a nucleophile or a ligand are central to its reactivity.

Oxidation Reactions of the Sulfane Group to Sulfoxides and Sulfones

The sulfur atom in (4-Chloro-2,3-dimethylphenyl)(methyl)sulfane can be readily oxidized to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone. These oxidation reactions are fundamental transformations for thioethers. masterorganicchemistry.comacsgcipr.org The stepwise oxidation allows for the selective synthesis of either the sulfoxide or the sulfone by careful selection of the oxidant and control of reaction conditions, such as stoichiometry and temperature. acsgcipr.orgorganic-chemistry.org

The initial oxidation to (4-Chloro-2,3-dimethylphenyl)(methyl)sulfoxide introduces a chiral center at the sulfur atom. Further oxidation leads to the achiral (4-Chloro-2,3-dimethylphenyl)(methyl)sulfone. A wide array of oxidizing agents can accomplish these transformations, ranging from common laboratory reagents to more specialized catalytic systems. researchgate.netorganic-chemistry.org Hydrogen peroxide is a frequently used "green" oxidant, often in the presence of an acid or metal catalyst. organic-chemistry.orgrsc.org Other effective reagents include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), alkali metal permanganates, and periodates. researchgate.net The choice of reagent can influence the selectivity of the reaction; for instance, milder conditions or a stoichiometric amount of the oxidant often favor the formation of the sulfoxide, while more potent oxidants or excess quantities typically yield the sulfone. acsgcipr.org

| Oxidizing Agent | Typical Product | General Conditions | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Catalyst (e.g., Tungstate, TFA) or elevated temperature | organic-chemistry.orgrsc.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | 1 equivalent for sulfoxide; >2 equivalents for sulfone | masterorganicchemistry.com |

| Potassium Permanganate (B83412) (KMnO₄) | Sulfone | Often vigorous conditions | organic-chemistry.org |

| Sodium Periodate (NaIO₄) | Sulfoxide | Mild conditions, often in aqueous methanol | rsc.org |

| Urea-Hydrogen Peroxide (UHP) | Sulfoxide or Sulfone | Solid-state or solvent-free conditions | organic-chemistry.org |

Alkylation and Sulfonium (B1226848) Salt Formation

As a nucleophile, the sulfur atom of the methylsulfane group can react with electrophiles, most notably alkyl halides, to form sulfonium salts. wikipedia.org This reaction is a classic Sₙ2 process where the sulfur atom attacks the electrophilic carbon of the alkylating agent, displacing a leaving group. wikipedia.org The product, a trialkyl- or aryldialkylsulfonium salt, carries a positive charge on the sulfur atom and is isolated with a counter-anion derived from the alkylating agent (e.g., iodide, bromide, or triflate).

The rate and efficiency of sulfonium salt formation depend on the nature of the alkylating agent. wikipedia.org More reactive electrophiles, such as methyl iodide or methyl trifluoromethanesulfonate (B1224126), facilitate rapid and often irreversible S-alkylation. wikipedia.org The resulting (4-Chloro-2,3-dimethylphenyl)dimethylsulfonium salt is a versatile intermediate in organic synthesis, for instance, as a precursor to sulfur ylides used in the Johnson–Corey–Chaykovsky reaction for epoxide formation. wikipedia.org

| Alkylating Agent | Resulting Sulfonium Salt Anion | Relative Reactivity | Reference |

|---|---|---|---|

| Methyl Iodide (CH₃I) | Iodide (I⁻) | High | wikipedia.org |

| Methyl Bromide (CH₃Br) | Bromide (Br⁻) | Moderate | wikipedia.org |

| Methyl trifluoromethanesulfonate (MeOTf) | Triflate (TfO⁻) | Very High | wikipedia.org |

| Dimethyl Sulfate ((CH₃)₂SO₄) | Methyl Sulfate (CH₃SO₄⁻) | High | wikipedia.org |

The general mechanism involves the nucleophilic attack of the thioether on the alkyl halide:

Step 1: The lone pair of electrons on the sulfur atom of this compound attacks the electrophilic methyl group of an alkylating agent like methyl iodide.

Step 2: This concerted Sₙ2 displacement breaks the carbon-iodine bond, releasing the iodide ion as the leaving group and forming the (4-Chloro-2,3-dimethylphenyl)dimethylsulfonium iodide salt. wikipedia.org

Desulfurization and Sulfur Extrusion Pathways

Desulfurization is a chemical process that involves the cleavage of carbon-sulfur bonds. wikipedia.org For this compound, this typically results in the removal of the methylthio group (-SCH₃) and its replacement with a hydrogen atom, yielding 4-chloro-1,2,3-trimethylbenzene. A common laboratory method for this transformation is hydrogenolysis using Raney nickel, a catalyst saturated with hydrogen. wikipedia.orgorganic-chemistry.org This process involves the reductive cleavage of both the aryl-sulfur and methyl-sulfur bonds.

Other metal-mediated desulfurization methods have been developed that offer greater functional group tolerance. organic-chemistry.orgorganic-chemistry.org For instance, molybdenum hexacarbonyl has been shown to effectively desulfurize thiols and disulfides, and similar principles can be applied to thioethers. organic-chemistry.org These reactions are significant in both synthetic organic chemistry and in industrial applications, such as the removal of sulfur from fossil fuels (hydrodesulfurization). wikipedia.orgrsc.org

Sulfur extrusion, a related process, typically involves the removal of a sulfur atom from a larger molecule to form a new carbon-carbon bond, often from disulfides to create thioethers. d-nb.infonih.gov While not a direct reaction of this compound itself, understanding these pathways is crucial in the broader context of organosulfur chemistry.

Interactions with Transition Metal Complexes as Ligands

The sulfur atom in this compound possesses lone pairs of electrons, enabling it to act as a soft Lewis base and coordinate to transition metals. nih.govwikipedia.org Thioethers are effective ligands for a variety of mid-to-late transition metals, including palladium, nickel, copper, ruthenium, and gold. nih.govnih.govscholaris.ca The resulting coordination complexes have diverse applications, particularly in catalysis. nih.govresearchgate.net

Upon coordination, the sulfur atom becomes a stereocenter. wikipedia.org The strength of the metal-sulfur bond can vary, but it is generally strong enough to influence the catalytic activity of the metal center. nih.gov In some cases, strong coordination of sulfur can inhibit catalysis, a phenomenon known as catalyst poisoning. nih.gov However, well-designed thioether ligands are integral components of many successful catalyst systems, such as those used in C-S bond formation and other cross-coupling reactions. nih.govresearchgate.net The electronic and steric properties of the aryl group in this compound would influence the donor properties of the sulfur atom and the stability and reactivity of its metal complexes.

Reactivity of the Substituted Phenyl Ring in this compound

The aromatic ring of the molecule is subject to electrophilic aromatic substitution (EAS), a cornerstone of arene chemistry. The outcome of such reactions is determined by the directing and activating/deactivating effects of the substituents already present on the ring.

Electrophilic Aromatic Substitution Reactions on the Chlorinated Dimethylphenyl Moiety

The phenyl ring in this compound bears four substituents: two methyl groups (-CH₃), a chloro group (-Cl), and a methylsulfane group (-SCH₃). To predict the site of electrophilic attack, the combined influence of these groups must be considered. fiveable.mewikipedia.org

Methyl Groups (-CH₃): These are activating groups that direct incoming electrophiles to the ortho and para positions through an electron-donating inductive effect. libretexts.org

Chloro Group (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because of a competing electron-donating resonance effect. libretexts.orgwou.edu

Methylsulfane Group (-SCH₃): The thioether group is generally considered to be an activating, ortho, para-directing group due to the ability of the sulfur's lone pairs to donate electron density to the ring via resonance.

In the case of this compound, the available positions for substitution are C5 and C6. The directing effects of the existing groups are as follows:

The -SCH₃ group at C1 directs ortho (to C2 and C6) and para (to C4).

The -CH₃ group at C2 directs ortho (to C1 and C3) and para (to C5).

The -CH₃ group at C3 directs ortho (to C2 and C4) and para (to C6).

The -Cl group at C4 directs ortho (to C3 and C5) and para (to C1).

Considering the available C5 and C6 positions:

Position C5 is para to the C2-methyl group and ortho to the C4-chloro group.

Position C6 is ortho to the C1-methylsulfane group and para to the C3-methyl group.

The directing groups strongly favor substitution at both the C5 and C6 positions. The methyl and methylsulfane groups are activating, while the chloro group is deactivating. wikipedia.org The most activating groups will most strongly control the regioselectivity. wou.edu Therefore, the powerful activating effects of the two methyl groups and the methylsulfane group will dominate over the deactivating chloro group.

A qualitative analysis suggests that position C6 is strongly activated, being para to one methyl group and ortho to the activating methylsulfane group. Position C5 is also activated, being para to the other methyl group and ortho to the chloro group. Steric hindrance may also play a role; the C6 position is adjacent to the relatively small methylsulfane group, while the C5 position is flanked by the chloro group and an open position. Therefore, a mixture of products from substitution at C5 and C6 is expected, with the precise ratio depending on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution at the Chlorine Center

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for aryl halides. wikipedia.org In this process, a nucleophile displaces a leaving group, in this case, the chloride ion, from the aromatic ring. The reaction typically proceeds via a two-step addition-elimination mechanism, although concerted pathways are also possible. researchgate.netnih.gov

Mechanism and Reactivity: The classical SNAr mechanism involves the initial attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon). acsgcipr.org This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance. wikipedia.orgmasterorganicchemistry.com The formation of this complex is generally the rate-determining step of the reaction. researchgate.net In a subsequent, faster step, the leaving group is expelled, restoring the aromaticity of the ring.

For this compound, the reactivity in SNAr reactions is expected to be relatively low. SNAr reactions are significantly accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as these groups stabilize the negative charge of the Meisenheimer intermediate. acsgcipr.orgbyjus.com The subject molecule lacks such strong EWGs. Instead, it possesses two electron-donating methyl groups and a methylsulfane (-SMe) group. While the sulfur atom is electronegative, the methylsulfane group as a whole is generally considered a weak activator for electrophilic aromatic substitution and does not provide the necessary stabilization for the anionic SNAr intermediate. Consequently, forcing conditions, such as high temperatures, strong nucleophiles, and polar aprotic solvents, would likely be required to effect substitution at the chlorine center. acsgcipr.org

Recent computational and kinetic studies have provided evidence that not all SNAr reactions proceed through a stable Meisenheimer intermediate. nih.gov For substrates that are not strongly activated, the reaction may follow a concerted (cSNAr) mechanism where bond-formation with the nucleophile and bond-breaking with the leaving group occur in a single transition state. nih.govharvard.edu Investigating the precise mechanism for this compound would require specific kinetic and computational studies.

| Aryl Chloride Substrate | Activating Groups | Typical Nucleophile | Expected Reactivity |

|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | Two -NO₂ groups (ortho, para) | Amine, Alkoxide | High (fast at room temp.) |

| 4-Chloronitrobenzene | One -NO₂ group (para) | Alkoxide, Thiolate | Moderate (requires heat) |

| Chlorobenzene | None | Amide ion | Very Low (requires extreme conditions) |

| This compound | None (has donating groups) | Strong nucleophiles (e.g., NaNH₂) | Very Low (predicted to require harsh conditions) |

Reactions at the Methyl Groups on the Phenyl Ring (e.g., functionalization)

The two methyl groups on the phenyl ring are benzylic and thus susceptible to functionalization, primarily through free-radical pathways or oxidation. wikipedia.org

Benzylic Halogenation: The most common method for functionalizing benzylic C-H bonds is free-radical halogenation. wikipedia.org Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., light or AIBN) or chlorine gas under UV irradiation allows for the selective substitution of a hydrogen atom on a methyl group with a halogen. youtube.com This reaction proceeds via a radical chain mechanism. wikipedia.org

For this compound, two different benzylic positions are available for halogenation: the C2-methyl and the C3-methyl group. The reactivity and selectivity would be influenced by steric hindrance. The C2-methyl group is flanked by both the C3-methyl and the C1-methylsulfane groups, making it more sterically hindered than the C3-methyl group. Therefore, radical halogenation might selectively occur at the C3-methyl position.

Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or concentrated nitric acid, can oxidize benzylic methyl groups to carboxylic acids. wikipedia.org This transformation is robust but can be difficult to control, often leading to the full oxidation of all available methyl groups if harsh enough conditions are used. Selective oxidation of one methyl group over the other would again depend on steric and electronic factors, presenting a synthetic challenge.

| Transformation | Typical Reagents | Expected Product Type |

|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), Light/AIBN | (4-Chloro-2-(bromomethyl)-3-methylphenyl)(methyl)sulfane |

| Benzylic Chlorination | Cl₂, UV light | (4-Chloro-2-(chloromethyl)-3-methylphenyl)(methyl)sulfane |

| Oxidation to Carboxylic Acid | KMnO₄, heat | 4-Chloro-2-(methylsulfane)-3-methylbenzoic acid |

Aromatic Rearrangements and Disproportionation

While less common for simple aryl sulfides, certain conditions can induce rearrangements or disproportionation-type reactions.

Aromatic Rearrangements: The Truce-Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution where a carbanion attacks an aromatic ring, displacing a sulfone group. acs.org For an aryl sulfide (B99878) like this compound, a related rearrangement is conceptually possible but would require deprotonation of a methyl group to generate the attacking carbanion, a difficult step that typically requires a very strong base. Such a reaction is unlikely under standard conditions.

Disproportionation and Aryl Exchange: True disproportionation, where two molecules of the sulfide would react to form products with different oxidation states or substitution patterns, is not a characteristic reaction of simple thioethers. However, modern transition-metal catalysis has enabled related transformations. Nickel-catalyzed aryl exchange reactions have been developed where the aryl group of a sulfide can be swapped with another aryl group from an aryl electrophile. chemrxiv.orgacs.org These reactions proceed through oxidative addition and reductive elimination steps, involving the cleavage and formation of aryl-sulfur bonds. acs.org Applying such a catalytic system to this compound in the presence of another aryl electrophile could lead to the formation of a new aryl sulfide.

Mechanistic Studies of Key Reactions of this compound and Analogues

Elucidating the precise mechanisms of the reactions described above requires a combination of kinetic, spectroscopic, and computational methods.

Kinetic Isotope Effects and Transition State Analysis

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for distinguishing between stepwise and concerted pathways in SNAr reactions. harvard.edu By replacing an atom at a key position with its heavier isotope (e.g., ¹²C with ¹³C or ¹H with ²H), one can measure the effect on the reaction rate.

In the context of an SNAr reaction at the chlorine center, a primary ¹³C KIE at the ipso-carbon can be particularly informative.

Stepwise Mechanism: If the initial nucleophilic attack to form the Meisenheimer complex is the slow, rate-determining step, breaking of the C-Cl bond occurs in a later, fast step. In this case, changing the isotope of the carbon atom bonded to chlorine would have a minimal effect on the rate, resulting in a KIE close to 1.0.

Concerted Mechanism: If the reaction is concerted, both C-Nu bond formation and C-Cl bond cleavage occur in the single transition state of the rate-determining step. Here, the mass of the carbon atom is directly involved in the vibrational modes of the transition state, and a significant primary KIE (k₁₂/k₁₃ > 1) would be expected. harvard.edu

Experimental studies on various SNAr systems have used KIEs to argue for both concerted and stepwise pathways, depending on the substrate, nucleophile, and leaving group. nih.govnih.gov

| Observed ¹³C KIE (k₁₂/k₁₃) | Interpretation for SNAr | Implication for Transition State |

|---|---|---|

| ~ 1.00 - 1.01 | Stepwise mechanism (Addition is rate-determining) | C-Cl bond is intact. |

| > 1.03 | Concerted mechanism | Significant C-Cl bond cleavage. |

| 1.01 - 1.03 | Borderline or "hidden intermediate" mechanism | Partial C-Cl bond cleavage. |

Spectroscopic Probing of Reaction Intermediates

Directly observing reaction intermediates provides compelling evidence for a proposed mechanism. In stepwise SNAr reactions, the key intermediate is the Meisenheimer complex.

NMR Spectroscopy: These anionic σ-complexes disrupt the aromaticity of the ring. This results in a dramatic upfield shift in the ¹H and ¹³C NMR spectra for the ring protons and carbons, particularly the sp³-hybridized ipso-carbon. In some cases, where the complex is sufficiently stable, it can be directly observed and characterized by NMR at low temperatures. researchgate.net

UV-Vis Spectroscopy: The formation of highly conjugated, colored Meisenheimer complexes can often be monitored by UV-Vis spectroscopy, as their appearance leads to new, long-wavelength absorption bands. frontiersin.org

Mass Spectrometry (MS): While not typically used to observe transient intermediates directly in solution, MS techniques, especially electrospray ionization (ESI-MS), can be used to detect stable adducts or trapped intermediates. Tandem mass spectrometry can also provide structural information on intermediates and products, as demonstrated in studies of gas-phase reactions of thioanisole (B89551) derivatives. researchgate.net

For a reaction involving this compound, these techniques would be crucial for attempting to detect the putative Meisenheimer complex and to confirm that the reaction proceeds through a stepwise, rather than concerted, pathway.

Computational Validation of Proposed Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for validating and exploring reaction mechanisms. nih.gov By modeling the reaction at a molecular level, researchers can gain insights that are difficult or impossible to obtain experimentally.

For the potential reactions of this compound, DFT calculations could be used to:

Map Potential Energy Surfaces: Calculations can trace the energy of the system as reactants are converted to products, identifying the lowest energy path.

Locate and Characterize Stationary Points: The structures and energies of reactants, products, transition states, and intermediates (like the Meisenheimer complex) can be calculated. researchgate.net

Distinguish Mechanisms: By comparing the activation barriers for a stepwise pathway (via a Meisenheimer complex) versus a concerted pathway (via a single transition state), the most likely mechanism can be determined. researchgate.net Computational studies on unactivated chloroaromatic systems have suggested that the σ-complex may exist as a transition state rather than a true intermediate. researchgate.net

Predict Kinetic Isotope Effects: KIEs can be calculated from the vibrational frequencies of the ground state and transition state structures, allowing for direct comparison with experimental results. harvard.edu

These computational approaches provide a powerful complement to experimental studies, offering a detailed picture of the electronic structure changes that occur throughout a chemical reaction. whiterose.ac.uk

Advanced Spectroscopic and Analytical Methodologies for the Study of 4 Chloro 2,3 Dimethylphenyl Methyl Sulfane

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) for Complex Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. spectroscopyonline.com For a molecule with the complexity of (4-Chloro-2,3-dimethylphenyl)(methyl)sulfane, one-dimensional (¹H and ¹³C) NMR provides initial information, but a full, unambiguous assignment of all proton and carbon signals requires advanced two-dimensional (2D) NMR experiments.

2D-NMR techniques are powerful experiments that plot NMR data against two frequency axes, revealing correlations between different nuclei and resolving spectral overlap common in complex molecules. nih.govchemrxiv.org

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²J or ³J coupling). chemrxiv.org For this compound, a COSY spectrum would be crucial for establishing the connectivity of the aromatic protons. A cross-peak would be expected between the two adjacent aromatic protons, H-5 and H-6, confirming their ortho relationship.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. nih.gov This technique is invaluable for assigning the carbon signals of the aromatic ring and the methyl groups. Each protonated carbon atom will show a correlation peak, directly linking the ¹H chemical shift to the ¹³C chemical shift of the carbon it is bonded to. chemrxiv.org For instance, the proton signal of the S-CH₃ group will correlate with its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, and sometimes ⁴J). setu.ie This is particularly useful for identifying and connecting molecular fragments. For the target molecule, HMBC would show correlations from the S-CH₃ protons to the aromatic carbon C-1. Similarly, the protons of the aryl-CH₃ groups would show correlations to the quaternary and other carbons within the aromatic ring, helping to confirm the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies nuclei that are close in space, regardless of whether they are connected through bonds. mdpi.com This provides critical information about the molecule's three-dimensional structure and conformation. In this compound, NOESY correlations would be expected between the protons of the methylsulfane group (S-CH₃) and the adjacent aromatic proton (H-6). Correlations might also be observed between the protons of the C-2 methyl group and the C-3 methyl group, providing insight into their spatial arrangement. umb.edu

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts and key 2D-NMR correlations for this compound. Chemical shifts are estimated based on substituent effects on benzene (B151609). measurlabs.comias.ac.in

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

| C1-S | - | ~140 | S-CH₃ → C1 | - |

| C2-CH₃ | ~2.3 | ~138 | 2-CH₃ → C1, C2, C3 | 2-CH₃ ↔ 3-CH₃, 2-CH₃ ↔ H-6 (if proximate) |

| C3-CH₃ | ~2.2 | ~135 | 3-CH₃ → C2, C3, C4 | 3-CH₃ ↔ 2-CH₃, 3-CH₃ ↔ H-5 (if proximate) |

| C4-Cl | - | ~130 | - | - |

| C5 | ~7.2 | ~132 | H5 → C3, C4, C6 | H5 ↔ H6, H5 ↔ 3-CH₃ (if proximate) |

| C6 | ~7.0 | ~128 | H6 → C1, C2, C5 | H6 ↔ H5, H6 ↔ S-CH₃, H6 ↔ 2-CH₃ (if proximate) |

| S-CH₃ | ~2.5 | ~16 | S-CH₃ → C1 | S-CH₃ ↔ H-6 |

| 2-CH₃ | ~2.3 | ~20 | 2-CH₃ → C1, C2, C3 | 2-CH₃ ↔ 3-CH₃, 2-CH₃ ↔ H-6 (if proximate) |

| 3-CH₃ | ~2.2 | ~17 | 3-CH₃ → C2, C3, C4 | 3-CH₃ ↔ 2-CH₃, 3-CH₃ ↔ H-5 (if proximate) |

Substituted benzenes, particularly those with bulky groups, can exhibit restricted rotation around single bonds, leading to distinct conformers. rsc.org Dynamic NMR (DNMR) spectroscopy is a technique used to study these conformational changes by analyzing the temperature-dependent changes in NMR spectra.

For this compound, rotation around the C-S bond may be hindered due to steric interactions between the methylsulfane group and the ortho-methyl group (at C-2). At low temperatures, this rotation could be slow on the NMR timescale, potentially leading to the observation of distinct signals for different rotational isomers (rotamers). As the temperature is increased, the rate of rotation increases. When the rate of exchange between conformers becomes comparable to the NMR frequency difference between the signals, the peaks broaden. At even higher temperatures, if the rotation becomes fast on the NMR timescale, the broadened peaks will coalesce into a single, sharp, time-averaged signal. researchgate.net By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the activation energy (ΔG‡) for the rotational barrier, providing quantitative information about the conformational dynamics of the molecule. researchgate.net

Advanced Mass Spectrometry for Fragmentation Pathways and Isotope Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule and its fragments. measurlabs.commeasurlabs.com This is particularly useful for distinguishing between compounds that have the same nominal mass but different elemental compositions. For this compound (C₉H₁₁ClS), HRMS can confirm the molecular formula by measuring its exact mass. The presence of chlorine is readily identified by its characteristic isotopic pattern, with two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, resulting in M and M+2 peaks in the mass spectrum.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to study the fragmentation of a selected precursor ion. rsc.orgyoutube.com In an MS/MS experiment, a specific ion (e.g., the molecular ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are then analyzed. This provides detailed structural information and helps to establish fragmentation pathways.

For this compound, key fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): Cleavage of the S-CH₃ bond to form a stable thiophenol-like cation.

Loss of the methylsulfane radical (•SCH₃): Cleavage of the C-S bond.

Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond.

Sequential loss of small neutral molecules: Such as H₂S or HCl from fragment ions.

The following table lists the predicted major fragments for this compound.

| Fragment Ion | Proposed Structure | Exact Mass (³⁵Cl) | m/z (Nominal) |

| [M]⁺• | [C₉H₁₁ClS]⁺• | 186.02699 | 186 |

| [M+2]⁺• | [C₉H₁₁³⁷ClS]⁺• | 188.02404 | 188 |

| [M-CH₃]⁺ | [C₈H₈ClS]⁺ | 171.00354 | 171 |

| [M-Cl]⁺ | [C₉H₁₁S]⁺ | 151.05812 | 151 |

| [M-SCH₃]⁺ | [C₈H₈Cl]⁺ | 139.03145 | 139 |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase, in addition to their mass-to-charge ratio. nih.govsemanticscholar.org Ions are passed through a drift tube filled with a buffer gas under the influence of a weak electric field. Ions with a more compact structure will experience fewer collisions with the buffer gas and travel faster than more extended isomers, even if they have the same m/z value. researchgate.net

This technique would be particularly powerful for differentiating this compound from its structural isomers, such as (4-Chloro-2,5-dimethylphenyl)(methyl)sulfane or (2-Chloro-4,5-dimethylphenyl)(methyl)sulfane. These isomers would have identical molecular weights and potentially similar fragmentation patterns in MS/MS. However, their different substitution patterns would result in distinct three-dimensional shapes and therefore different collision cross-sections (CCS), allowing IMS-MS to separate and identify them. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Characteristic absorption bands correspond to specific functional groups. For this compound, the FT-IR spectrum would be expected to show:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹. pressbooks.pub

Aliphatic C-H stretching: From the methyl groups, appearing just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of peaks in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring. pressbooks.pub

C-H bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds. The pattern of out-of-plane C-H bending in the 900-675 cm⁻¹ region can be diagnostic of the aromatic substitution pattern.

C-Cl stretching: A strong absorption typically in the 1100-800 cm⁻¹ region. spectroscopyonline.com

C-S stretching: A weaker absorption, often found in the 800-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For the target molecule, Raman spectroscopy would be useful for observing:

Symmetric ring breathing modes: A characteristic strong band for the substituted benzene ring.

C-S stretching vibrations: Which can be more prominent in the Raman spectrum compared to FT-IR. oup.comspectroscopyonline.com

C-Cl stretching vibrations.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups and offering insights into its structural arrangement. mdpi.comnih.gov

The following table summarizes the expected key vibrational frequencies for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | FT-IR, Raman |

| CH₃ Bending | 1470-1370 | FT-IR, Raman |

| C-Cl Stretch | 1100-800 | FT-IR, Raman |

| Aromatic C-H Out-of-Plane Bend | 900-675 | FT-IR |

| C-S Stretch | 800-600 | FT-IR, Raman |

Band Assignment and Correlation with Molecular Geometry

In the absence of experimental vibrational spectroscopy data (such as Infrared or Raman spectra) for this compound, a definitive band assignment is not possible. Typically, the analysis would involve identifying characteristic vibrational modes and correlating them to the compound's molecular structure.

Hypothetical Vibrational Modes for this compound:

| Functional Group/Bond | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Methyl) | Asymmetric & Symmetric Stretching | 2975 - 2850 |

| C=C (Aromatic) | Ring Stretching | 1600 - 1450 |

| C-H (Methyl) | Asymmetric & Symmetric Bending | 1470 - 1370 |

| C-Cl | Stretching | 800 - 600 |

| C-S | Stretching | 700 - 600 |

This table represents generalized expected ranges for the functional groups present and is not based on experimental data for the specified compound.

The correlation of these bands with the molecular geometry would involve analyzing the influence of the substituents (chloro, methyl, and methylsulfane groups) on the benzene ring's vibrational modes. The positions of these substituents in the 2,3-dimethyl and 4-chloro arrangement would lead to a unique fingerprint region in the spectrum, distinguishing it from its isomers. Computational chemistry methods, such as Density Functional Theory (DFT), would typically be employed to calculate the theoretical vibrational frequencies and aid in the assignment of experimental spectra.

X-ray Crystallography and Solid-State Structural Analysis

No publicly available X-ray crystallographic data for this compound could be located. Such an analysis would provide precise information on the compound's solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Data Typically Obtained from X-ray Crystallography:

| Parameter | Information Provided |

| Crystal System & Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |

| Torsional Angles | Information about the conformation of the molecule. |

| Intermolecular Interactions | Presence of hydrogen bonds, van der Waals forces, or other interactions. |

This data would be crucial for understanding the compound's physical properties and how it packs in the solid state.

Hyphenated Analytical Techniques for Reaction Monitoring and Purity Assessment in Research

While specific methods for this compound are not published, general approaches using hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be described.

Computational Chemistry and Theoretical Modeling of 4 Chloro 2,3 Dimethylphenyl Methyl Sulfane

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to elucidating the electronic behavior and spatial arrangement of atoms in (4-Chloro-2,3-dimethylphenyl)(methyl)sulfane. These methods allow for a detailed exploration of the molecule's orbitals and energy landscape.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate determination of a molecule's ground state geometry and associated energetic properties. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key structural parameters. These calculations involve an iterative process to find the minimum energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The optimized geometry corresponds to the most stable arrangement of the atoms in the molecule.

The energetics of the molecule, including its total energy, heat of formation, and Gibbs free energy, can also be computed. This information is crucial for assessing the molecule's thermodynamic stability. Theoretical studies on similar substituted aromatic compounds have demonstrated the reliability of DFT in predicting geometries that are in good agreement with experimental data obtained from techniques like X-ray crystallography.

Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact compound were not available in the cited literature.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-Cl | 1.75 Å |

| C-S | 1.78 Å | |

| S-CH₃ | 1.82 Å | |

| C(aromatic)-C(aromatic) | 1.40 Å (average) | |

| C(aromatic)-H | 1.09 Å (average) | |

| Bond Angles | C-S-C | 105.2° |

| C-C-Cl | 119.5° | |

| C-C-C (in ring) | 120.0° (average) | |

| Dihedral Angle | C(aromatic)-C(aromatic)-S-C(methyl) | 45.8° |

Frontier Molecular Orbital (FMO) theory is a key framework within computational chemistry for predicting the reactivity of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and shape of these orbitals provide critical information about a molecule's nucleophilic and electrophilic character.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, suggesting higher reactivity towards electrophiles. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating higher reactivity towards nucleophiles. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap generally implies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, FMO analysis can reveal the most probable sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule's structure highlights regions of high electron density (for HOMO) and electron deficiency (for LUMO), thereby predicting its behavior in chemical reactions.

Illustrative Frontier Molecular Orbital Energies for this compound

This table presents hypothetical data for illustrative purposes.

| Molecular Orbital | Energy (eV) |

| HOMO | -8.95 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 7.72 |

Prediction of Spectroscopic Parameters from First Principles

Computational methods allow for the prediction of various spectroscopic parameters from fundamental quantum mechanical principles. These theoretical spectra are invaluable for interpreting and validating experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (TMS).

Predicted NMR spectra for this compound can aid in the assignment of experimental signals, especially for complex aromatic regions. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. Validation of the computational method is typically achieved by comparing the calculated shifts for known, related molecules with their experimental values.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents hypothetical data for illustrative purposes.

| Atom Type | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| -S-CH₃ | 2.45 |

| -CH₃ (at C2) | 2.20 |

| -CH₃ (at C3) | 2.35 |

| Aromatic-H | 7.10 - 7.30 |

| ¹³C NMR | |

| -S-CH₃ | 15.5 |

| -CH₃ (at C2) | 20.1 |

| -CH₃ (at C3) | 18.9 |

| C-S | 138.0 |

| C-Cl | 132.5 |

| Aromatic-C | 128.0 - 140.0 |

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are performed on the optimized geometry of the molecule and involve determining the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes correspond to the stretching, bending, and torsional motions of the atoms.

The calculated frequencies and their corresponding intensities can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the computational method. For this compound, these calculations can help identify characteristic peaks for the C-Cl, C-S, and methyl group vibrations.

Illustrative Calculated Vibrational Frequencies for Key Modes in this compound

This table presents hypothetical data for illustrative purposes.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| C-H stretch (aromatic) | Aromatic Ring | 3100 - 3000 |

| C-H stretch (methyl) | -CH₃ | 2980 - 2870 |

| C=C stretch (aromatic) | Aromatic Ring | 1600 - 1450 |

| C-H bend (methyl) | -CH₃ | 1460 - 1370 |

| C-Cl stretch | C-Cl | 1100 - 1000 |

| C-S stretch | C-S | 750 - 650 |

Reaction Pathway Elucidation and Transition State Calculations for this compound Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), it is possible to identify the most likely pathways for a given transformation. This involves locating and characterizing the transition states, which are the energy maxima along the reaction coordinate, and the intermediates, which are local energy minima.

For this compound, theoretical calculations can be used to explore various potential reactions, such as oxidation of the sulfide (B99878) group to a sulfoxide (B87167) or sulfone, or nucleophilic aromatic substitution. Transition state calculations provide the activation energy for each step of a proposed mechanism, which is crucial for determining the reaction kinetics. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are often employed to locate transition state structures.

The insights gained from these calculations, such as the geometry of the transition state and the height of the activation barrier, can help in understanding the factors that control the reaction's outcome and in designing more efficient synthetic routes.

Potential Energy Surface Mapping

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. longdom.orgarxiv.org Mapping the PES allows for the identification of stable conformations (local minima), transition states (saddle points), and the pathways for conformational changes. longdom.org

For this compound, the PES would be a high-dimensional surface determined by the spatial arrangement of its constituent atoms. Key features of its PES would include the rotational barriers around the C(aryl)-S bond and the S-C(methyl) bond. The planarity of the methylsulfane group with respect to the phenyl ring is a critical conformational parameter.

A relaxed PES scan for a related compound, 4-Methoxythioanisole, revealed that the most stable conformation involves the methyl group of the thioether being nearly perpendicular to the plane of the phenyl ring. ijert.org A similar conformational preference would be expected for this compound. The presence of the two methyl groups and the chlorine atom on the phenyl ring will introduce steric hindrance and electronic effects that would create a more complex PES compared to simpler thioanisoles. The interaction between the methyl group of the sulfane moiety and the ortho-methyl group on the phenyl ring would be a dominant factor in determining the conformational minima and the energy barriers between them.

Table 1: Hypothetical Conformational Analysis Data for this compound based on Analogous Compounds

| Dihedral Angle (C2-C1-S-Cmethyl) | Relative Energy (kJ/mol) | Conformation Description |

| 0° | High | Eclipsed with C2-methyl group |

| 90° | Low | Staggered, likely energy minimum |

| 180° | Intermediate | Eclipsed with C6-H |

| 270° | Low | Staggered, likely energy minimum |

Note: This table is illustrative and based on general principles of conformational analysis for substituted thioanisoles. Actual values would require specific quantum chemical calculations.

Barrier Heights and Reaction Rate Predictions

The heights of energy barriers on the PES correspond to the activation energies for conformational changes or chemical reactions. researchgate.net For this compound, a key parameter is the rotational barrier around the C(aryl)-S bond. This barrier is influenced by both steric and electronic factors.

Studies on substituted toluenes have shown that the size of ortho-substituents significantly impacts the rotational barrier of the methyl group. rsc.org For instance, in o-halotoluenes, the barrier to internal rotation increases with the size of the halogen atom. rsc.org By analogy, the 2,3-dimethyl substitution pattern in this compound would create significant steric hindrance, leading to a substantial rotational barrier for the methylsulfane group. The chlorine atom at the 4-position would primarily exert an electronic effect, modulating the electron density of the aromatic ring and influencing the C-S bond character.

The prediction of reaction rates can be achieved using transition state theory, which relates the rate constant to the height of the energy barrier. While specific reaction rate predictions for this molecule are not available, computational methods could be employed to study reactions such as oxidation at the sulfur atom or electrophilic aromatic substitution, by locating the relevant transition states on the PES.

Table 2: Calculated Rotational Barriers for Related Substituted Aromatic Compounds

| Compound | Rotational Group | Calculated Barrier (kJ/mol) | Computational Method |

| 4-Nitrotoluene | -NO2 | 28.95 | DFT |

| 4-Nitroaniline | -NO2 | 38.19 | DFT |

| Biphenyl | Phenyl-Phenyl | ~6.0 (at 0°), ~6.5 (at 90°) | Gas-phase experiments |

| 4-Methoxythioanisole | -S-CH3 | ~3.2 | B3LYP/6-31G(d) |

Note: Data extracted from various sources for comparative purposes. ijert.orgnih.govbiomedres.us

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational flexibility and interactions with a solvent. rsc.org An MD simulation of this compound would reveal the accessible conformations at a given temperature and the timescales of transitions between them.

The conformational flexibility of the methylsulfane group would be a key aspect to investigate. The simulations would show how the group rotates and vibrates, and how these motions are coupled to the vibrations of the aromatic ring and its substituents.

Solvation effects can be modeled using either explicit solvent molecules or implicit continuum models. pyscf.orgtum.deyoutube.com MD simulations with explicit water molecules, for example, would provide detailed information about the hydration shell of the molecule and the formation of any specific hydrogen bonds or other interactions. The presence of the chlorine atom could lead to halogen bonding interactions with solvent molecules or other solutes. nih.govarxiv.orgnih.gov Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used to efficiently calculate the free energy of solvation and to understand how the solvent environment influences the conformational equilibrium and reactivity of the molecule. acs.org

Quantitative Structure-Reactivity Relationships (QSRR) for Aryl Sulfane Derivatives

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their measured reactivity or properties. nih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimental observable.

For a series of aryl sulfane derivatives, including this compound, a QSRR model could be developed to predict properties such as their oxidation potential, binding affinity to a receptor, or reaction rates. The molecular descriptors used in such a model could include:

Electronic descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific steric parameters.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Quantum chemical descriptors: Calculated energies, bond orders, and other properties derived from quantum mechanical calculations.

By establishing a statistically significant correlation between these descriptors and a property of interest for a training set of molecules, the QSRR model could then be used to predict that property for new, untested aryl sulfane derivatives. researchgate.net

Applications of 4 Chloro 2,3 Dimethylphenyl Methyl Sulfane in Advanced Organic Synthesis and Materials Science

(4-Chloro-2,3-dimethylphenyl)(methyl)sulfane as a Building Block in Complex Organic Synthesis

There is currently no available scientific literature that details the use of this compound as a building block in complex organic synthesis.

Precursor for Pharmaceutically Relevant Scaffolds and Intermediates

No studies have been identified that describe the application of this compound as a precursor for the synthesis of pharmaceutically relevant scaffolds or intermediates.

Utility in Heterocyclic Synthesis

The utility of this compound in the synthesis of heterocyclic compounds has not been reported in the reviewed scientific literature.

Role of this compound in the Design of Functional Organic Materials

Information regarding the role of this compound in the design and synthesis of functional organic materials is not present in the available scientific domain.

Precursor for Advanced Polymer Architectures (e.g., poly(aryl thioethers))

While the synthesis of poly(aryl thioethers) is a well-established field, no research has been found that specifically utilizes this compound as a monomer or precursor for such polymers.

Components in Optoelectronic and Luminescent Materials (if relevant to the core structure)

There are no documented instances of this compound or materials derived from it being investigated for optoelectronic or luminescent properties.

Utilization in Ligand Design for Organometallic Catalysis

The potential of this compound as a ligand in organometallic catalysis has not been explored in any available research.

Derivatization Pathways for Creating Structurally Diverse Chemical Probes

The strategic derivatization of this compound is pivotal for its application in the development of structurally diverse chemical probes. The inherent functionalities of the molecule—the chloro substituent, the methylthio group, and the substituted aromatic ring—offer multiple avenues for chemical modification. These modifications can be tailored to introduce reporter groups, reactive handles for bioconjugation, or moieties that modulate the compound's physicochemical properties and biological activity. The following sections detail potential derivatization pathways.

The sulfur atom in the methylthio group of this compound is susceptible to oxidation, providing a straightforward route to sulfoxide (B87167) and sulfone derivatives. These transformations significantly alter the electronic properties and steric profile of the molecule, which can be leveraged in the design of chemical probes.

Sulfoxide Formation: Controlled oxidation, typically employing mild oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can convert the sulfide (B99878) to a sulfoxide. The resulting (4-Chloro-2,3-dimethylphenyl)(methyl)sulfinylethane introduces a chiral center at the sulfur atom, offering possibilities for stereoselective interactions with biological targets.

Sulfone Formation: More potent oxidizing agents or harsher reaction conditions can further oxidize the sulfide or the intermediate sulfoxide to the corresponding sulfone, (4-Chloro-2,3-dimethylphenyl)(methyl)sulfonylbenzene. The sulfone group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor, properties that are valuable in probe design.

| Transformation | Reagent | Product | Key Features of Product |

| Sulfide to Sulfoxide | m-CPBA (1 equiv.) | (4-Chloro-2,3-dimethylphenyl)(methyl)sulfinylethane | Chiral center at sulfur, increased polarity |

| Sulfide to Sulfone | m-CPBA (>2 equiv.) | (4-Chloro-2,3-dimethylphenyl)(methyl)sulfonylbenzene | Strong electron-withdrawing group, hydrogen bond acceptor |

The benzene (B151609) ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents: the chloro group (ortho-, para-directing, deactivating), the two methyl groups (ortho-, para-directing, activating), and the methylthio group (ortho-, para-directing, activating). The interplay of these directing effects will determine the position of substitution.

Common electrophilic aromatic substitution reactions that can be employed include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amine, providing a handle for further functionalization.

Halogenation: Introduction of additional halogen atoms (e.g., -Br, -I) using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). These halogens can serve as points for cross-coupling reactions.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. The resulting ketone can be a versatile intermediate for further modifications.

| Reaction | Reagents | Potential Product(s) | Application in Probe Synthesis |

| Nitration | HNO₃, H₂SO₄ | Nitro-(4-chloro-2,3-dimethylphenyl)(methyl)sulfane | Precursor to an amine for bioconjugation |

| Bromination | NBS, catalyst | Bromo-(4-chloro-2,3-dimethylphenyl)(methyl)sulfane | Handle for cross-coupling reactions |

| Acylation | RCOCl, AlCl₃ | Acyl-(4-chloro-2,3-dimethylphenyl)(methyl)sulfane | Versatile ketone intermediate |

The chloro substituent on the aromatic ring serves as a valuable handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functionalities for probe development. nih.gov

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to introduce new aryl or alkyl groups. This can be used to append fluorescent reporters or other bulky substituents.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form new C-N bonds. This is a key reaction for introducing linkers or biologically active amine-containing moieties.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl groups. The alkyne can serve as a reactive handle for "click" chemistry, a powerful strategy for bioconjugation.

| Coupling Reaction | Reactant | Catalyst System | Introduced Moiety |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Aryl group |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, ligand, base | Amino group |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu catalyst, base | Alkynyl group |

While less common, the methyl group of the methylthio moiety can potentially be functionalized. For instance, radical halogenation could introduce a halo-substituent, which could then be displaced by nucleophiles to introduce a variety of functional groups, effectively creating a short linker from the sulfur atom.

Exploration of Biological Interactions of 4 Chloro 2,3 Dimethylphenyl Methyl Sulfane at a Molecular Level

Investigation of Protein-Ligand Binding Mechanisms (Focus on Molecular Interactions)

The interaction of a small molecule like (4-Chloro-2,3-dimethylphenyl)(methyl)sulfane with proteins is fundamental to its potential biological effects. Understanding these binding mechanisms requires a combination of structural and computational approaches.

Structural Basis of Interaction with Target Receptors or Enzymes

To determine how a compound binds to its biological target, techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are employed. These methods provide atomic-level details of the binding site and the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the protein-ligand complex. Currently, no such structural data is available for this compound.